molecular formula C11H10N2O B3023019 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-11-6

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3023019
CAS No.: 383136-11-6
M. Wt: 186.21 g/mol
InChI Key: JNHAQORIZICKLY-UHFFFAOYSA-N
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Description

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a carbaldehyde group and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with a suitable pyrrole derivative. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Pyridinyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the pyridine ring, which may affect its reactivity and binding properties.

    1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-methanol:

    1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can significantly change its solubility and reactivity.

The unique combination of the pyridine and pyrrole rings, along with the specific functional groups, makes this compound a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAQORIZICKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390188
Record name 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-11-6
Record name 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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